Home > Products > Screening Compounds P24709 > [5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate - 946253-15-2

[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Catalog Number: EVT-2996676
CAS Number: 946253-15-2
Molecular Formula: C22H19FN4O3
Molecular Weight: 406.417
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound was unexpectedly synthesized through a ring closure reaction and demonstrated antimicrobial activity comparable to ampicillin and vancomycin against Listeria monocytogenes and Escherichia coli.

Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate

Compound Description: This compound features a triazole ring substituted with methyl and ethoxycarbonyl groups, connected to a chlorothiazole unit through a methylene bridge. Structural studies confirmed electron delocalization within the triazolyl system.

(2E)-3-(4-Fluorophenyl)-1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]prop-2-en-1-one

Compound Description: Structural analysis of this compound revealed an E conformation around the C=C bond and a syn orientation between the triazole methyl group and the carbonyl oxygen. The molecule exhibits a nearly planar conformation between the chalcone residue and the triazole ring.

Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate

Compound Description: This compound was synthesized with high regioselectivity using copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC). It represents a novel phosponic aminoester with a triazole ring carrying an ester substituent at position 5.

(E)-1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-3-(4-fluorophenyl)prop-2-en-1-one

Compound Description: Crystallographic studies of this compound identified two independent molecules in the asymmetric unit, each with a planar triazole ring. Intermolecular C—H⋯N hydrogen bonds link the two molecules to form dimers in the crystal structure.

2-Amino-4-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-6-(4-methylphenyl)benzene-1,3-dicarbonitrile

Compound Description: This compound contains a central trisubstituted benzene ring connected to a 2-chlorophenyl-5-methyl-1H-1,2,3-triazol-4-yl unit and a 4-methylphenyl group. The molecule exhibits significant twisting between its aromatic rings.

Dibenz­yl({1-[(4-methyl-2-phenyl-4,5-di­hydro-1,3-oxazol-4-yl)meth­yl]-1H-1,2,3-triazol-4-yl}meth­yl)amine

Compound Description: This molecule adopts a U-shape due to intramolecular π–π interactions between its five-membered rings. The dibenzylamine group is connected to the triazole ring via a methylene bridge.

2-({6-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]imidazo[2,1-b]thiazol-5-yl}methylidene)hydrazinecarbothioamide dimethylformamide 0.25-solvate

Compound Description: This compound crystallizes as a dimethylformamide solvate and exhibits intramolecular C—H⋯N interactions, forming S(6) rings within the structure. Intermolecular hydrogen bonding involving N—H⋯N and N—H⋯S interactions contribute to the crystal packing.

(E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-(4-nitrophenyl)prop-2-en-1-one

Compound Description: This compound crystallizes with two independent molecules (A and B) in its asymmetric unit. Both molecules display similar dihedral angles between the triazole, toluyl, and nitrobenzene rings. Intermolecular C—H...N hydrogen bonds connect the B molecules within the crystal lattice.

(2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one

Compound Description: This compound exhibits two independent molecules in its asymmetric unit, differing primarily in the orientation of the triazole-bound p-tolyl group. Intermolecular interactions such as C—H⋯O and C—H⋯π contribute to the layered arrangement of molecules within the crystal structure.

Compound Description: This compound consists of two interconnected ring systems, including a tolyl-triazolyl-pyrazolyl-phenyl unit and a chlorophenyl-thiazolyl-dihydropyrazolyl-bromophenyl unit. Intermolecular C—H⋯Cl interactions contribute to the compound's crystal packing.

2-(1-aryl-5methyl-1H‐1,2,3-triazol-4-yl)acetic acids

Compound Description: These compounds represent a class of fully substituted triazole derivatives synthesized via various routes, including the Willgerodt-Kindler reaction. These molecules are considered promising building blocks for drug discovery.

2-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-4-pyrazolyl]-3-aryl-1,3-thiazolan-4-ones

Compound Description: This series of compounds were designed and synthesized as potential antimicrobial agents. Compounds with specific substituents on the thiazolidinone ring, like 4-methoxyphenyl, demonstrated significant antibacterial activity.

7-chloro-4-(4-{[4-(5-methoxy-1H-1,3-benzo[d]imidazol-2-yl)phenoxy]methyl}-1H-1,2,3-triazol-1-yl)quinoline

Compound Description: This quinoline-benzimidazole hybrid was synthesized and tested for its antiproliferative activity against various cancer cell lines. The compound exhibited varying levels of cytotoxicity depending on the cell line and dose.

2-(3-bromo-4-{[1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methoxy}phenyl)-N-propyl-1H-benzo[d]imidazol-5-carboximidamide trihydrochloride

Compound Description: This quinoline-benzimidazole hybrid, containing a triazole ring linker, was evaluated for its antiproliferative activity and demonstrated cell cycle arrest in lymphoma cells. Docking studies suggested potential interactions with the TAO2 kinase domain.

2-{4-[(1-{2-[(7-chloroquinolin-4-yl)amino]ethyl}-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-N-propyl-1H-benzo[d]imidazol-5-carboximidamide trihydrochloride

Compound Description: This quinoline-benzimidazole hybrid showed potent and selective inhibition of lymphoma cell growth. Computational studies revealed favorable ADMET properties and potential interactions with the TAO2 kinase domain.

2-{3-bromo-4-[(1-{2-[(7-chloroquinolin-4-yl)amino]ethyl}-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-N-propyl-1H-benzo[d]imidazol-5-carboximidamide trihydrochloride

Compound Description: This quinoline-benzimidazole hybrid demonstrated potent inhibitory activity against a lymphoma cell line and exhibited promising ADMET properties, making it a potential drug candidate.

(1-(4-aryl)- 1H-1,2,3-triazol-4-yl)methyl, substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives

Compound Description: These compounds were synthesized using a click reaction and were evaluated for antitubercular activity. One of the derivatives exhibited promising activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis.

Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate (LaSOM® 293)

Compound Description: This compound was synthesized using a four-step route involving a Biginelli reaction and a Huisgen 1,3-dipolar cycloaddition.

3-({4-[(2-Methylbenzylidene)amino]-5-sulfanylidene-1H-1,2,4-triazol-3-yl}methyl)-1,3-benzoxazol-2(3H)-one

Compound Description: Structural analysis of this compound revealed a near planar conformation between the methylphenyl and triazole rings due to a weak intramolecular C—H⋯S hydrogen bond. The molecule exhibits extensive hydrogen bonding and π–π interactions in its crystal packing.

Compound Description: This series of compounds was synthesized through a 1,3-dipolar cycloaddition reaction and was screened for antimicrobial activities. Several of these derivatives demonstrated promising activity against various bacterial and fungal strains.

Compound Description: This compound serves as a key intermediate in synthesizing various 7-methoxyquinoline-4-substituted 1,2,3-triazole derivatives that exhibit antimicrobial activities.

ethyl 1-(7-methoxyquinolin-4-yl)-5-methyl-1H-1, 2, 3-triazol-4-carboxylate

Compound Description: This compound serves as another important intermediate in the synthesis of various 7-methoxyquinoline-4-substituted 1,2,3-triazole derivatives that exhibit antimicrobial activities.

Compound Description: These compounds, derived from a common intermediate, were synthesized and evaluated for their antimicrobial activities as part of a larger study focused on exploring the structure-activity relationships of 7-methoxyquinoline-4-substituted 1,2,3-triazoles.

N-{1-arylmethylene}-1-(7-methoxy quinolin-4-yl)-5-methyl -1H-1,2,3-triazol-4- carbohydrazides

Compound Description: This series of compounds were synthesized and characterized as part of a study investigating the antimicrobial potential of 7-methoxyquinoline-4-substituted 1,2,3-triazole derivatives. These derivatives incorporate a carbohydrazide moiety linked to the triazole ring.

Compound Description: This diverse collection of compounds was synthesized and characterized, expanding the chemical space of triazole-containing heterocycles.

5-Chloro-4-(1,3-Oxazol-5-yl)-1Н-Pyrrole-3-Carboxyamides

Compound Description: These compounds were designed as potential antimicrobial agents. Some of these derivatives showed promising anti-staphylococcus and antifungal activities in vitro.

4-methyl-2-(4-substituted phenyl)-5-(4-((4-(4-substituted phenyl)-1H-1,2,3-triazol-1-yl)methyl)-1-phenyl-1H-pyrazol-3-yl)thiazole

Compound Description: These 1,3-thiazolyl-pyrazolyl-1,2,3-triazole derivatives were synthesized using a copper-catalyzed [3 + 2] cycloaddition reaction. Some of these derivatives showed good activity against both active and dormant Mycobacterium tuberculosis strains, while others exhibited potent activity against Bacillus subtilis.

4-(1,3-diphenyl-1H-pyrazol-4-yl)-1-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)-1H-1,2,3-triazole

Compound Description: These bis-pyrazolyl-1,2,3-triazole derivatives were synthesized using a copper-catalyzed [3 + 2] cycloaddition reaction. Certain derivatives showed good activity against both active and dormant Mycobacterium tuberculosis strains, as well as against Bacillus subtilis.

benzyl 4-(4-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine (THPM)-5-carboxylate

Compound Description: This tetrahydropyrimidinone-triazole hybrid was synthesized and evaluated for its biological activities. It showed promising cytotoxic activity against MCF7 and Hep-G2 cancer cell lines.

methyl 4-(4-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-6-methyl-2-thioxo-1,2,3,4- THPM-5-carboxylate

Compound Description: This tetrahydropyrimidinone-triazole hybrid exhibited potent antibacterial activity against two bacterial strains compared to other synthesized compounds and standard drugs.

ethyl 4-(4-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-6-methyl-2-thioxo-1,2,3,4- THPM-5-carboxylate

Compound Description: This tetrahydropyrimidinone-triazole hybrid demonstrated potent antibacterial activity compared to other synthesized compounds and standard drugs.

Properties

CAS Number

946253-15-2

Product Name

[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

IUPAC Name

[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate

Molecular Formula

C22H19FN4O3

Molecular Weight

406.417

InChI

InChI=1S/C22H19FN4O3/c1-13-6-4-5-7-18(13)21-24-19(15(3)30-21)12-29-22(28)20-14(2)27(26-25-20)17-10-8-16(23)9-11-17/h4-11H,12H2,1-3H3

InChI Key

YFWWQSJARXIOKI-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)F)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.